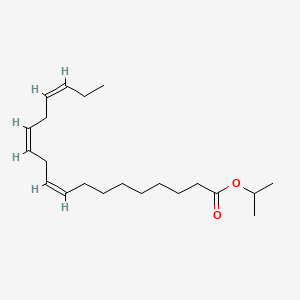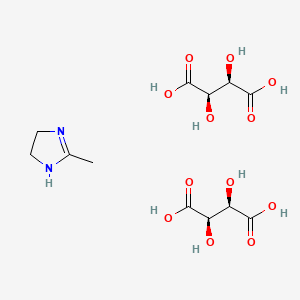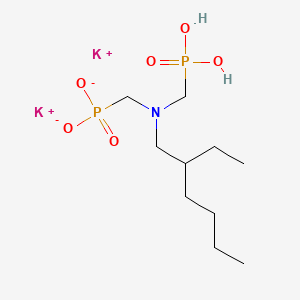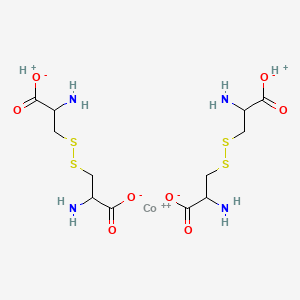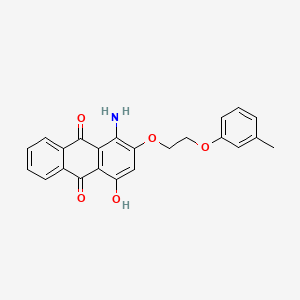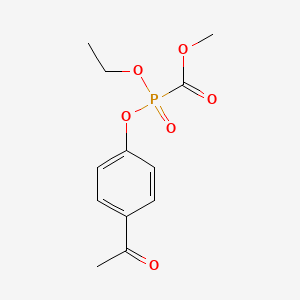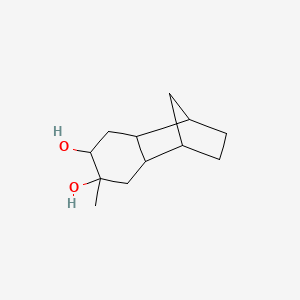
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide typically involves the condensation of 1-methyl-1H-benzimidazole with 4-aminobenzenesulfonamide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further optimize the production process. Additionally, advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the sulfonamide group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of materials for organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound can interfere with DNA synthesis, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects. Additionally, it can act as an electron donor in organic electronic devices, enhancing their conductivity and performance .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: Used as an n-type dopant in organic electronics.
N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide: Similar structure but lacks the sulfonamide group, leading to different biological activities.
Uniqueness
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide is unique due to the presence of both the benzimidazole and sulfonamide groups, which contribute to its diverse biological activities and applications in various fields. The combination of these functional groups allows for enhanced interaction with biological targets and improved electronic properties in materials science .
Properties
CAS No. |
193696-69-4 |
|---|---|
Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-[(1-methylbenzimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-11(21)17-12-7-9-13(10-8-12)24(22,23)19-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
PDYKEWCIECOCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


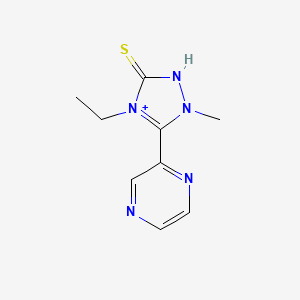



![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
